molecular formula C32H33N5O4S B2693937 N-(2-methoxyphenyl)-2-[(3-oxo-2-{2-[(2-phenylethyl)carbamoyl]ethyl}-2H,3H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide CAS No. 1219182-76-9

N-(2-methoxyphenyl)-2-[(3-oxo-2-{2-[(2-phenylethyl)carbamoyl]ethyl}-2H,3H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide

Cat. No. B2693937
CAS RN: 1219182-76-9
M. Wt: 583.71
InChI Key: MNNIIMRCAPCYQB-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2-[(3-oxo-2-{2-[(2-phenylethyl)carbamoyl]ethyl}-2H,3H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide is a useful research compound. Its molecular formula is C32H33N5O4S and its molecular weight is 583.71. The purity is usually 95%.
BenchChem offers high-quality N-(2-methoxyphenyl)-2-[(3-oxo-2-{2-[(2-phenylethyl)carbamoyl]ethyl}-2H,3H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-methoxyphenyl)-2-[(3-oxo-2-{2-[(2-phenylethyl)carbamoyl]ethyl}-2H,3H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Anticancer Activity

The synthesis of quinazoline derivatives has shown significant potential in anticancer research. For example, the study on the synthesis and biological properties of quinazolines indicates that these compounds exhibit moderate therapeutic effects against grafted mouse tumors, including Ehrlich ascites carcinoma (EAC) and sarcoma 180, by inhibiting tumor growth by 50–60% (Markosyan et al., 2008). Furthermore, novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have been synthesized and tested for their antioxidant and anticancer activities, highlighting the significance of methoxyphenyl derivatives in developing therapeutic agents (Tumosienė et al., 2020).

Antiprotozoal Activity

The chemical structure of quinazoline derivatives has also been associated with antiprotozoal activity. A study on benzimidazole derivatives demonstrated significant activity against protozoa such as Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica, with IC50 values in the nanomolar range, suggesting the potential for quinazoline or imidazole derivatives in treating protozoal infections (Pérez‐Villanueva et al., 2013).

Antioxidant Properties

Research into the antioxidant properties of quinazolinone derivatives has shown that certain modifications to the quinazolinone scaffold can lead to enhanced antioxidant activity. The synthesis and evaluation of 2-substituted quinazolin-4(3H)-ones for their antioxidant properties reveal that the presence of hydroxyl groups along with methoxy substituents significantly increases antioxidant activity (Mravljak et al., 2021).

properties

IUPAC Name

N-(2-methoxyphenyl)-2-[[3-oxo-2-[3-oxo-3-(2-phenylethylamino)propyl]-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H33N5O4S/c1-3-27(30(39)35-24-15-9-10-16-26(24)41-2)42-32-36-23-14-8-7-13-22(23)29-34-25(31(40)37(29)32)17-18-28(38)33-20-19-21-11-5-4-6-12-21/h4-16,25,27H,3,17-20H2,1-2H3,(H,33,38)(H,35,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNNIIMRCAPCYQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=CC=C1OC)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CCC(=O)NCCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H33N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

583.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyphenyl)-2-[(3-oxo-2-{2-[(2-phenylethyl)carbamoyl]ethyl}-2H,3H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide

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